magnesium;fluoren-8a-ide;bromide
Description
Magnesium fluoren-8a-ide bromide is an organomagnesium bromide compound, likely structured as a Grignard reagent (RMgBr) where the organic moiety is derived from fluoren-8a-ide, a substituted fluorene anion. Fluorene-based Grignard reagents are notable for their aromatic stability and utility in synthesizing complex organic molecules. These reagents typically exhibit high nucleophilicity, enabling carbon-carbon bond formation in reactions with carbonyl compounds, epoxides, or halides .
Properties
CAS No. |
91805-36-6 |
|---|---|
Molecular Formula |
C13H9BrMg |
Molecular Weight |
269.42 g/mol |
IUPAC Name |
magnesium;fluoren-8a-ide;bromide |
InChI |
InChI=1S/C13H9.BrH.Mg/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;;/h1-9H;1H;/q-1;;+2/p-1 |
InChI Key |
FDGWSZSYAVOKSE-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]2C=C3C=CC=CC3=C2C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Traditional Grignard Reaction Methodology
Reaction Mechanism and Stoichiometry
The synthesis begins with the reaction of magnesium turnings with fluoren-8a-bromide in anhydrous diethyl ether or tetrahydrofuran (THF). The mechanism proceeds via a single-electron transfer (SET) from magnesium to the carbon-bromine bond, generating a magnesium bromide intermediate and a fluorenyl radical. Subsequent combination forms the Grignard reagent:
$$
\text{C}{13}\text{H}8\text{Br} + \text{Mg} \rightarrow \text{C}{13}\text{H}8\text{MgBr}
$$
This exothermic reaction requires strict temperature control to prevent side reactions such as Wurtz coupling or ether cleavage.
Procedural Details
A typical protocol involves:
- Magnesium Activation : Magnesium turnings are flame-dried and cooled under inert gas (argon/nitrogen).
- Solvent Addition : Anhydrous ether (10–20 mL per gram of Mg) is introduced to submerge the metal.
- Initiator Use : A catalytic amount of 1,2-dibromoethane or iodine is added to etch the Mg surface, accelerating reactivity.
- Halide Addition : Fluoren-8a-bromide dissolved in ether is added dropwise to maintain reflux (34–38°C).
- Reflux Duration : The mixture refluxes for 16–24 hours until Mg is consumed, indicated by cessation of bubbling.
Table 1: Standard Grignard Synthesis Conditions
| Parameter | Specification | Source |
|---|---|---|
| Solvent | Anhydrous diethyl ether | |
| Temperature | Reflux (34–38°C) | |
| Reaction Time | 16–24 hours | |
| Mg:Particle Size | Turnings (1–5 mm) | |
| Yield (Theoretical) | 85–90% |
Workup and Isolation
Post-reaction, the mixture is cooled to 0°C and quenched with 10% hydrochloric acid to protonate unreacted Mg. The aqueous layer is extracted with ether (3×50 mL), dried over Na₂SO₄, and concentrated under vacuum. Recrystallization from hexane/ether yields pure magnesium fluoren-8a-ide bromide as white crystals.
Advanced Preparation Using Activated Magnesium
Rieke Magnesium Method
Rieke magnesium, a highly reactive form prepared by reducing Mg salts with potassium, enables syntheses at lower temperatures (-100°C to 0°C). This method minimizes side reactions and is ideal for thermally sensitive substrates:
- Mg Activation : MgCl₂ is reduced with potassium in THF at -45°C.
- Halide Addition : Fluoren-8a-bromide in THF is added dropwise at -78°C.
- Stirring : The reaction proceeds for 2–4 hours under inert atmosphere.
Table 2: Rieke Magnesium Protocol
| Parameter | Specification | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | -78°C to 0°C | |
| Reaction Time | 2–4 hours | |
| Yield | 60–75% |
Challenges and Optimizations
Despite enhanced reactivity, Rieke-derived reagents exhibit lower stability, necessitating immediate use. Decomposition pathways include:
Comparative Analysis of Synthesis Routes
Table 3: Method Comparison
| Aspect | Traditional Grignard | Rieke Magnesium |
|---|---|---|
| Temperature | 34–38°C | -78°C to 0°C |
| Reaction Time | 16–24 hours | 2–4 hours |
| Yield | 85–90% | 60–75% |
| Stability | Moderate (days) | Low (hours) |
| Scalability | High | Moderate |
| Cost | Low | High (K/Na reductants) |
Traditional methods favor large-scale production, while Rieke approaches suit lab-scale, air-sensitive applications.
Structural and Spectroscopic Characterization
Applications in Organic Synthesis
Magnesium fluoren-8a-ide bromide facilitates:
- Cross-Couplings : Suzuki-Miyaura reactions with aryl halides.
- Aldehyde Additions : Synthesis of secondary alcohols (e.g., 9-fluorenol).
- Polymerization : Initiation agent for styrene derivatives.
Chemical Reactions Analysis
Types of Reactions
Magnesium;fluoren-8a-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Oxidation-Reduction: Can be oxidized to form corresponding fluoren-8a-ide derivatives.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Alkyl Halides: Used in nucleophilic substitution reactions.
Solvents: Anhydrous ether is commonly used to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Magnesium;fluoren-8a-ide;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of magnesium;fluoren-8a-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Key Notes:
- Magnesium bromide (MgBr₂) is hygroscopic and often used as a precursor for Grignard reagents. Its anhydrous form exhibits strong Lewis acidity, facilitating coordination with ethers .
- Methyl magnesium bromide, a classic Grignard reagent, requires strict anhydrous conditions to prevent hydrolysis .
Thermodynamic Data
Key Notes:
- The highly negative ΔrH° for Grignard hydrolysis underscores their reactivity with protic solvents .
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